3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17741819
InChI: InChI=1S/C12H12ClNS/c1-9-11(13)3-2-4-12(9)14-7-10-5-6-15-8-10/h2-6,8,14H,7H2,1H3
SMILES:
Molecular Formula: C12H12ClNS
Molecular Weight: 237.75 g/mol

3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline

CAS No.:

Cat. No.: VC17741819

Molecular Formula: C12H12ClNS

Molecular Weight: 237.75 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline -

Specification

Molecular Formula C12H12ClNS
Molecular Weight 237.75 g/mol
IUPAC Name 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline
Standard InChI InChI=1S/C12H12ClNS/c1-9-11(13)3-2-4-12(9)14-7-10-5-6-15-8-10/h2-6,8,14H,7H2,1H3
Standard InChI Key UVOPCLHKDYAKOM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)NCC2=CSC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline, reflects its structural components:

  • Aniline backbone: A benzene ring substituted with an amino group (-NH2).

  • Chlorine substituent: Positioned at the 3rd carbon of the benzene ring, introducing electron-withdrawing effects.

  • Methyl group: Located at the 2nd carbon, contributing steric bulk and moderate electron-donating properties.

  • Thiophen-3-ylmethyl group: A thiophene ring (five-membered aromatic ring with one sulfur atom) attached via a methylene bridge to the nitrogen.

The molecular formula is C12H12ClNS, with a molecular weight of 237.75 g/mol. The presence of sulfur from the thiophene moiety and chlorine enhances polarity, influencing solubility and reactivity.

Key Structural Data:

PropertyValue
IUPAC Name3-Chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline
Molecular FormulaC12H12ClNS
Molecular Weight237.75 g/mol
Canonical SMILESCC1=C(C=CC=C1Cl)NCC2=CSC=C2
Topological Polar Surface Area38.3 Ų

Synthesis and Industrial Production

Precursor Synthesis: 3-Chloro-2-Methylaniline

The synthesis of 3-chloro-2-methylaniline, a critical precursor, is detailed in patent CN100427458C . This process involves:

  • Reaction Components:

    • 2-Chloro-6-nitrotoluene: Nitro precursor.

    • Sulfur: Acts as a reducing agent.

    • Sodium bicarbonate: Buffers the reaction medium.

    • N,N-Dimethylacetamide (DMAc): Polar aprotic solvent.

  • Optimized Conditions:

    • Temperature: 120–140°C.

    • Reaction Time: 12–24 hours.

    • Molar Ratios:

      • 2-Chloro-6-nitrotoluene : Sulfur = 1:3–4.

      • Sodium bicarbonate = 3–4 equivalents.

  • Performance Metrics:

    ParameterExample 1 Example 2 Example 3
    Yield (%)778583
    Purity (GC) (%)999999
    Boiling Point115–117°C115–117°C115–117°C

Final Alkylation Step

The target compound is synthesized via N-alkylation of 3-chloro-2-methylaniline with thiophen-3-ylmethyl chloride:

  • Reaction Setup:

    • Base: Potassium carbonate or sodium hydroxide.

    • Solvent: Dichloromethane or toluene.

    • Conditions: 0–25°C, dropwise addition of alkylating agent.

  • Mechanism:

    • Deprotonation of the aniline nitrogen by the base.

    • Nucleophilic substitution (SN2) at the methylene carbon of thiophen-3-ylmethyl chloride.

  • Purification:

    • Filtration: Removes inorganic salts.

    • Recrystallization/Chromatography: Enhances purity (>98%).

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aniline ring undergoes regioselective substitution:

  • Chlorine’s Influence: Directs incoming electrophiles to the 4- and 6-positions (meta to Cl).

  • Thiophene Effects: The sulfur atom participates in resonance, stabilizing transition states.

Example Reactions:

Reaction TypeReagents/ConditionsMajor Product
NitrationHNO3/H2SO4, 0–5°C4-Nitro-3-chloro-2-methylaniline
SulfonationH2SO4, 100°C4-Sulfo-3-chloro-2-methylaniline
Friedel-Crafts AcylationAcCl/AlCl3, DCM4-Acetyl-3-chloro-2-methylaniline

Oxidation and Reduction

  • Oxidation:

    • Thiophene Ring: Forms sulfoxides (e.g., using H2O2) or sulfones (e.g., using KMnO4).

    • Aniline: Oxidized to nitroso or nitro derivatives under strong conditions.

  • Reduction:

    • Nitro Groups: Hydrogenation (H2/Pd-C) yields amino derivatives.

    • Chlorine: Catalytic dehalogenation possible but requires harsh conditions.

Biological TargetAssumed MechanismPotential IC50 Range
EGFR KinaseCompetitive ATP inhibition1–10 µM
Penicillin-Binding ProteinsCell wall disruption5–20 µg/mL

Materials Science

  • Conductive Polymers: Thiophene units enable π-stacking in organic semiconductors.

  • Coordination Chemistry: Nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu, Pd).

Challenges and Future Perspectives

Synthetic Limitations

  • Regioselectivity: Competing substitution patterns complicate functionalization.

  • Purification: Similar boiling points of intermediates necessitate advanced distillation techniques.

Research Opportunities

  • Computational Modeling: DFT studies to predict reactivity and optimize catalysts.

  • Green Chemistry: Solvent-free or aqueous-phase synthesis to reduce environmental impact.

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